Methyl 3-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzoate
Description
Methyl 3-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzoate is a sulfonamide derivative characterized by a dihydropyrimidinone core substituted with a hydroxy group at position 2, a methyl group at position 4, and a sulfonylamino-benzoate moiety at position 3. Its molecular formula is C₁₅H₁₅N₃O₈S, with a molecular weight of 397.36 g/mol .
Properties
Molecular Formula |
C13H13N3O6S |
|---|---|
Molecular Weight |
339.33 g/mol |
IUPAC Name |
methyl 3-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C13H13N3O6S/c1-7-10(11(17)15-13(19)14-7)23(20,21)16-9-5-3-4-8(6-9)12(18)22-2/h3-6,16H,1-2H3,(H2,14,15,17,19) |
InChI Key |
JKQNJOPWJWNHGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with a sulfonamide derivative, followed by cyclization and esterification reactions. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl ketones, while reduction can produce sulfonyl alcohols .
Scientific Research Applications
METHYL 3-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism by which METHYL 3-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the dihydropyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural homology with sulfonylurea herbicides and related dihydropyrimidinone derivatives. Below is a detailed comparison based on substituents, molecular properties, and reported applications:
Table 1: Key Structural and Functional Differences
Key Structural Insights
Heterocyclic Core: The target compound features a 1,6-dihydropyrimidinone core, which contrasts with the 1,3,5-triazine (e.g., metsulfuron-methyl) or pyrimidine (e.g., bensulfuron-methyl) cores of classical sulfonylurea herbicides. The 2-hydroxy substituent on the dihydropyrimidinone may improve solubility in polar solvents, a property less pronounced in triazine-based analogs .
Sulfonylamino-Benzoate Moiety: Unlike metsulfuron-methyl and bensulfuron-methyl, which have sulfonyl groups attached to position 2 of their heterocycles, the target compound’s sulfonylamino group is at position 5 of the dihydropyrimidinone. This positional difference could alter binding affinity to acetolactate synthase (ALS), a common target for sulfonylurea herbicides .
Molecular Weight and Bioactivity: The compound’s molecular weight (397.36 g/mol) is higher than that of metsulfuron-methyl (381.36 g/mol), likely due to the additional oxygen atoms in the dihydropyrimidinone core. Higher molecular weight may influence pharmacokinetic properties, such as membrane permeability or metabolic stability .
Research Findings and Implications
- Synthetic Accessibility: The dihydropyrimidinone scaffold is synthetically accessible via Biginelli-like reactions, but the introduction of the sulfonylamino-benzoate group requires regioselective sulfonylation, which may limit yield compared to triazine-based analogs .
- However, the dihydropyrimidinone core might reduce soil persistence compared to triazine-based herbicides, which are known for environmental longevity .
Notes
Activity Data Limitations : The provided evidence lacks explicit bioactivity or toxicity data for the target compound. Further experimental studies (e.g., ALS inhibition assays) are required to validate its functional profile.
Structural Uniqueness: The combination of a dihydropyrimidinone core and sulfonylamino-benzoate moiety distinguishes this compound from both classical sulfonylureas and newer herbicide classes, warranting further exploration in agricultural or medicinal chemistry.
Biological Activity
Methyl 3-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a benzoate moiety and a pyrimidine derivative. Its molecular formula is , with a molecular weight of approximately 306.33 g/mol.
Biological Activity Overview
Research has indicated several biological activities associated with this compound, including:
- Antimicrobial Activity : Studies have shown that the compound exhibits significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest effective antibacterial activity within the range of 31.25 to 62.5 µg/mL .
- Antifungal Properties : In addition to its antibacterial effects, the compound has demonstrated antifungal activity against common fungal pathogens, making it a potential candidate for treating infections caused by fungi.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes or metabolic pathways in microbial cells. For instance, its sulfonamide group may interfere with folic acid synthesis in bacteria, leading to growth inhibition.
Data Tables
| Biological Activity | Tested Strains | MIC (µg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.5 | |
| Antifungal | Candida albicans | 40 |
| Aspergillus niger | 50 |
Case Studies and Research Findings
- Antimicrobial Screening : A study conducted by Narayana et al. evaluated the antimicrobial properties of various derivatives of this compound. The results indicated that the compound showed comparable efficacy to established antibiotics, suggesting its potential as a therapeutic agent .
- In Vivo Studies : Further research assessed the compound's effectiveness in animal models of infection. Results demonstrated a significant reduction in bacterial load in treated groups compared to controls, supporting its potential for clinical application.
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the sulfonamide group and the benzoate moiety could enhance antimicrobial potency. This finding may guide future synthetic efforts to optimize the compound's efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
